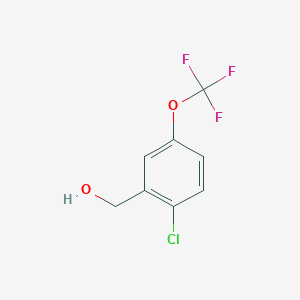

2-Chloro-5-trifluoromethoxybenzyl alcohol

Description

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHLFOJWVMTCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 2-Chloro-5-trifluoromethylbenzoic Acid

One of the most documented and direct synthetic routes to 2-Chloro-5-trifluoromethoxybenzyl alcohol involves the reduction of 2-chloro-5-trifluoromethylbenzoic acid using borane-tetrahydrofuran complex (BH3·THF).

- A three-necked flask equipped with a thermometer and mechanical stirrer is charged with 2-chloro-5-trifluoromethylbenzoic acid (100 g, 0.45 mol) and 1 L tetrahydrofuran (THF).

- Under nitrogen atmosphere, borane-THF complex (0.9 L, 1.5 mol) is added dropwise.

- The mixture is refluxed for a specific duration (commonly several hours) to complete the reduction.

- After reaction completion, 6N hydrochloric acid is slowly added until no gas evolution is observed.

- The mixture is diluted with water and extracted with ethyl acetate.

- The combined organic layers are dried over magnesium sulfate and concentrated to yield 2-chloro-5-trifluoromethylbenzyl alcohol as a white solid.

- The reported yield is approximately 85%.

- The molar ratio of acid to borane-THF is about 1:2.

- This method provides a high-purity product suitable for further applications.

| Parameter | Value |

|---|---|

| Starting material | 2-Chloro-5-trifluoromethylbenzoic acid (100 g, 0.45 mol) |

| Reducing agent | Borane-tetrahydrofuran (0.9 L, 1.5 mol) |

| Solvent | Tetrahydrofuran (1 L) |

| Atmosphere | Nitrogen |

| Reaction conditions | Reflux for several hours |

| Work-up | Acid quench (6N HCl), extraction with EtOAc |

| Yield | 85% |

| Product appearance | White solid |

This method is well-established for its simplicity and efficiency in producing the target benzyl alcohol derivative.

Multi-step Synthesis via Chloromethylation, Esterification, and Hydrolysis

An alternative, more complex preparation method involves three main reaction steps starting from 4-halogenated trifluoromethylbenzene:

Step 1: Chloromethylation

- React 4-halogenated trifluoromethylbenzene with paraformaldehyde and a chlorinating agent (e.g., chloromethyl methyl ether or similar) to introduce a chloromethyl group at the benzyl position.

- This yields 2-halo-5-trifluoromethyl benzyl chloride.

Step 2: Esterification

- The benzyl chloride intermediate is reacted with an organic acid in the presence of an acid-binding agent and solvent to form the corresponding benzyl ester.

Step 3: Hydrolysis

- The benzyl ester is hydrolyzed under acidic or alkaline aqueous conditions to yield 2-halo-5-trifluoromethylbenzyl alcohol.

Reaction Yields and Conditions:

- The hydrolysis step yields the benzyl alcohol with yields reported around 77-80%.

- Reaction temperatures vary, with some steps conducted at elevated temperatures (e.g., 150 °C for hydrolysis).

- This method is noted for relatively high yield and low pollution, with operational simplicity.

| Step | Reaction Type | Key Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Chloromethylation | 4-Halo phenylfluoroform, paraformaldehyde, chlorinating agent | 2-Halo-5-trifluoromethyl benzyl chloride | Not specified |

| 2 | Esterification | Benzyl chloride, organic acid, acid-binding agent, solvent | Organic acid benzyl ester | Not specified |

| 3 | Hydrolysis | Acidic or alkaline aqueous solution, heat (up to 150 °C) | 2-Halo-5-trifluoromethylbenzyl alcohol | 77.2-79.7 |

This method is detailed in patent literature emphasizing high yield and environmental considerations.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction with Borane-THF | 2-Chloro-5-trifluoromethylbenzoic acid | Borane-tetrahydrofuran complex | Reduction | ~85 | Simple, high yield, widely used |

| Multi-step chloromethylation route | 4-Halo trifluoromethylbenzene | Paraformaldehyde, chlorinating agent, organic acid | Chloromethylation, esterification, hydrolysis | 77-80 | More steps, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-trifluoromethoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Oxidation: 2-Chloro-5-trifluoromethoxybenzaldehyde or 2-Chloro-5-trifluoromethoxybenzoic acid.

Reduction: 2-Chloro-5-trifluoromethoxybenzyl ether.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 210.58 g/mol

The compound features a benzyl alcohol structure that is modified with halogen substituents, enhancing its lipophilicity and reactivity in substitution reactions. These characteristics make it valuable in the synthesis of more complex organic molecules and specialty chemicals.

Organic Synthesis

2-Chloro-5-trifluoromethoxybenzyl alcohol serves as a crucial building block in organic synthesis. It can be utilized to create various derivatives through:

- Oxidation : Converting the alcohol group into aldehydes or carboxylic acids.

- Reduction : Transforming it into benzyl ethers.

- Substitution Reactions : The chloro group can engage in nucleophilic substitutions with amines or thiols to yield substituted derivatives.

Biological Research

The compound is significant in biological studies, particularly concerning enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules enables researchers to explore:

- Enzyme Inhibition : Investigating how it interacts with specific enzymes to inhibit their activity.

- Protein Function Modulation : Understanding its role in modulating protein functions through hydrophobic interactions and hydrogen bonding.

Pharmaceutical Development

Research is ongoing to assess the potential of this compound as a pharmaceutical intermediate. Its unique properties may lead to the development of new drugs targeting various diseases, particularly those requiring compounds with specific biological activity profiles .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals, including:

- Agrochemicals : Its biological activity makes it suitable for use in pesticides and herbicides.

- Polymers : It can act as an intermediate in the synthesis of polymeric materials .

Case Study: Antimicrobial Properties

A notable study focused on the antimicrobial properties of benzyl alcohol derivatives, including this compound. The findings indicated that structural modifications involving halogen substituents significantly enhance antimicrobial activity against Gram-positive bacteria. The increased lipophilicity attributed to these modifications improves membrane penetration, thereby increasing efficacy against microbial targets.

Mechanism of Action

The mechanism of action of 2-Chloro-5-trifluoromethoxybenzyl alcohol involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups enhance its ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This allows the compound to inhibit enzyme activity or modulate protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-5-(trifluoromethyl)benzyl alcohol

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 210.58 g/mol

- CAS Number : 64372-62-9

- Structure : A benzyl alcohol derivative with a chlorine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position on the aromatic ring .

Applications: This compound is primarily utilized in the synthesis of liquid crystals, which are critical for display technologies . Its trifluoromethyl group enhances thermal stability and electronic properties, making it valuable in advanced materials.

Comparison with Structurally Similar Compounds

Halogen-Substituted Trifluoromethylbenzyl Alcohols

These analogs differ in the position and type of halogen substituents, influencing their reactivity and applications.

Key Observations :

- Positional Effects : The chlorine substituent at the 2-position (vs. 4-position in 65735-71-9) reduces steric hindrance, favoring its use in liquid crystal alignment .

- Halogen Type : Bromine in 1809161-59-8 increases molecular weight and polarizability, enhancing its utility in UV-stable polymers .

- Fluorine Substitution : 3-Chloro-5-fluorobenzyl alcohol (79944-64-2) exhibits higher solubility in polar solvents due to fluorine’s electronegativity, making it suitable for pharmaceutical formulations .

Trifluoromethoxy vs. Trifluoromethyl Derivatives

The replacement of -CF₃ with -OCF₃ (trifluoromethoxy) alters electronic properties and stability:

Implications :

Nitro-Substituted Derivatives

The introduction of a nitro (-NO₂) group significantly impacts reactivity:

Comparison :

- The nitro group increases molecular weight by ~45 g/mol compared to the parent compound (210.58 g/mol) and introduces explosive hazards .

Biological Activity

2-Chloro-5-trifluoromethoxybenzyl alcohol (CAS Number: 64372-62-9) is a compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆ClF₃O, with a molecular weight of 210.58 g/mol. The compound features a benzyl alcohol structure modified with a chloro group and a trifluoromethoxy group, which can influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, its structural characteristics suggest several potential interactions within biological systems. Compounds with similar structures often exhibit noteworthy biological effects, including:

- Antimicrobial Activity : Some benzyl alcohol derivatives have shown efficacy against various bacterial strains.

- Enzyme Inhibition : Structural analogs may interact with enzymes, potentially serving as inhibitors or modulators.

- Cytotoxic Effects : Certain compounds in this class have demonstrated cytotoxicity against cancer cell lines.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reaction of 2-Chlorobenzyl Chloride with Trifluoroacetic Acid : This method employs Lewis acid catalysts like aluminum chloride to facilitate the reaction.

- Benzyl Alcohol Oxidation : Utilizing various catalysts, benzyl alcohol can be oxidized to yield derivatives that include the target compound.

Table 1: Similar Compounds and Their Biological Activities

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)benzyl alcohol | 56456-51-0 | Antimicrobial and antifungal properties |

| (4-Chloro-3-(trifluoromethyl)phenyl)methanol | 65735-71-9 | Enzyme inhibition |

| 4-Chloro-2-(trifluoromethyl)phenol | 53903-51-8 | Cytotoxic effects against cancer cells |

Case Study: Antimicrobial Properties

A study evaluating the antimicrobial properties of related benzyl alcohol derivatives found that specific structural modifications enhanced activity against Gram-positive bacteria. The presence of halogen substituents was noted to increase lipophilicity, thereby improving membrane penetration and efficacy.

Case Study: Enzyme Interaction

Research on enzyme interactions indicated that compounds similar to this compound could serve as effective inhibitors for certain cytochrome P450 enzymes. This suggests potential applications in drug metabolism modulation.

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While existing literature highlights its potential based on structural analogs, further empirical studies are essential to elucidate its specific interactions and therapeutic applications. Future research should focus on:

- In vitro and in vivo studies to assess the compound's biological effects and safety profile.

- Mechanistic studies to understand how structural features influence biological activity.

- Development of derivatives that may enhance efficacy or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(trifluoromethyl)benzyl alcohol, and what factors influence yield optimization?

- Methodology : A stepwise approach involves introducing substituents (chloro, trifluoromethyl) onto the benzene ring, followed by hydroxylation. For example, bromine/chlorine can be introduced via electrophilic substitution, while trifluoromethyl groups may require specialized reagents like CF₃Cu or CF₃SiMe₃ . Yield optimization depends on reaction temperature, catalyst selection (e.g., Pd for cross-coupling), and protecting group strategies to prevent side reactions .

- Key Data : The molecular formula (C₈H₆ClF₃O) and CAS RN (64372-62-9) confirm structural identity .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze , , and NMR spectra to confirm substituent positions. For example, the trifluoromethyl group () shows a distinct triplet in NMR near -60 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (212.58 g/mol) and fragmentation patterns .

- InChIKey/SMILES : Use identifiers like "InChIKey=ZZFCUESFXBCRSC-UHFFFAOYSA-N" (analogous to ) to cross-reference databases .

Q. What safety protocols are essential when handling 2-Chloro-5-(trifluoromethyl)benzyl alcohol?

- Methodology :

- Avoid skin contact and inhalation using PPE (gloves, lab coats, fume hoods).

- Store in airtight containers away from oxidizers and heat sources to prevent degradation .

- Solubility in organic solvents (e.g., DMSO, ethanol) requires careful waste disposal .

Advanced Research Questions

Q. How does the electronic nature of substituents affect reactivity in cross-coupling reactions involving this benzyl alcohol?

- Methodology : The electron-withdrawing trifluoromethyl and chloro groups deactivate the benzene ring, directing electrophilic substitution to specific positions. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimental validation involves synthesizing derivatives and comparing reaction rates .

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Use software like Gaussian or ORCA to calculate electrostatic potential maps and Fukui indices, identifying nucleophilic/electrophilic sites.

- Compare with experimental data (e.g., nitration or halogenation outcomes) to refine computational models .

Q. What strategies resolve contradictions in reported reaction yields from different synthesis methods?

- Methodology :

- Variable Analysis : Systematically test parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For instance, reports yields using Pd catalysts, while other methods may require optimization of Lewis acids .

- Reproducibility : Validate protocols using standardized reagents and equipment. Cross-check with databases like PubChem or NIST for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.